Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate
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Overview
Description
Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate is a chemical compound with the molecular formula C9H15FO3 It is a derivative of cyclohexanecarboxylate, featuring a fluorine atom and a hydroxyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate typically involves the fluorination of a cyclohexanecarboxylate precursor. One common method includes the reaction of ethyl cyclohexanecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 1-fluoro-4-oxocyclohexanecarboxylate or ethyl 1-fluoro-4-carboxycyclohexanecarboxylate.
Reduction: Formation of ethyl cyclohexanecarboxylate or ethyl 1-hydroxycyclohexanecarboxylate.
Substitution: Formation of ethyl 1-azido-4-hydroxy-cyclohexanecarboxylate or ethyl 1-cyano-4-hydroxy-cyclohexanecarboxylate.
Scientific Research Applications
Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly for its unique fluorine-containing structure which can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine and hydroxyl groups.
Mechanism of Action
The mechanism of action of ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl 1-fluoro-4-oxocyclohexanecarboxylate: Lacks the hydroxyl group, which can affect its reactivity and biological activity.
Ethyl 1-chloro-4-hydroxy-cyclohexanecarboxylate: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
Ethyl 1-hydroxy-cyclohexanecarboxylate: Lacks the fluorine atom, which can reduce its metabolic stability and bioavailability.
This compound is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-fluoro-4-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-2-13-8(12)9(10)5-3-7(11)4-6-9/h7,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEVTITVZNDRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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